4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine
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Overview
Description
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.275 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and trimethyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthetic routes for 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine typically involve the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The cyclopropoxy group is introduced via nucleophilic substitution reactions, while the trimethyl groups are added through alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (NLT 98%).
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.
Scientific Research Applications
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine can be compared with similar compounds such as:
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide: This compound has a similar structure but with carboxamide groups instead of diamine groups.
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxylic acid: Another similar compound with carboxylic acid groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,2-N,3-N-trimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H17N3O/c1-12-10-9(15-8-4-5-8)6-7-13-11(10)14(2)3/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
XADIRJKCIBGZDP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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